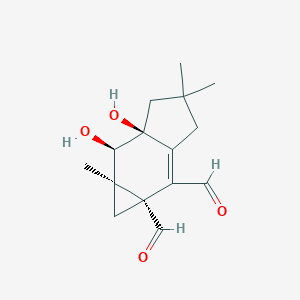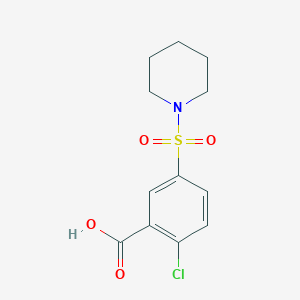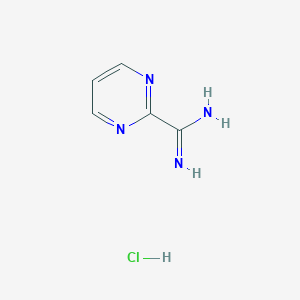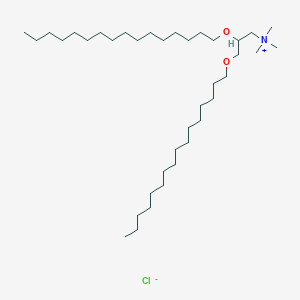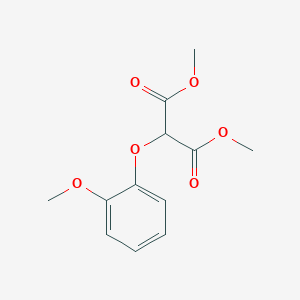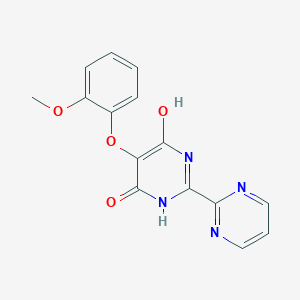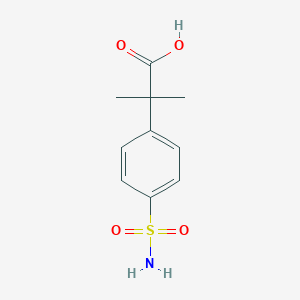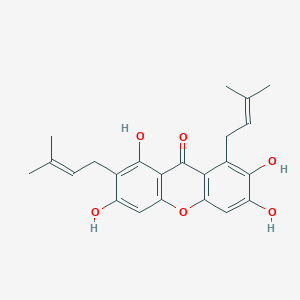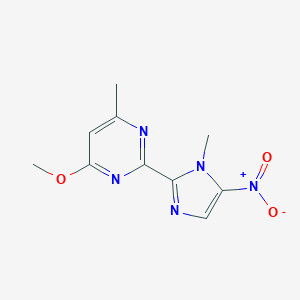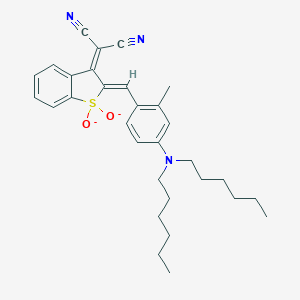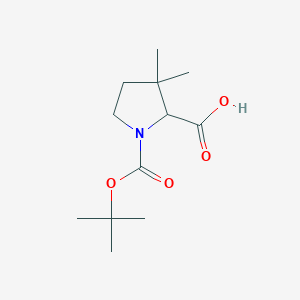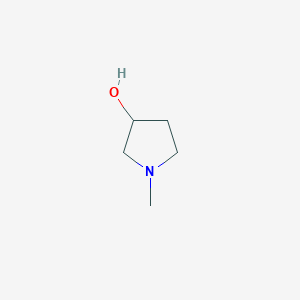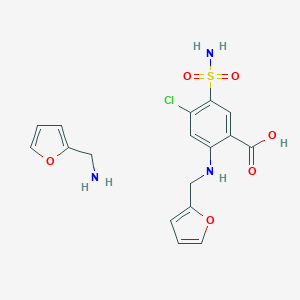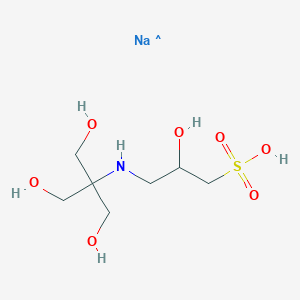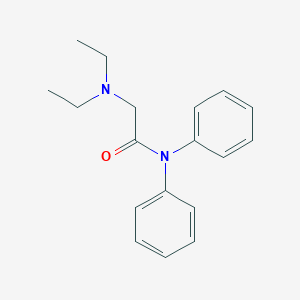
2-(Diethylamino)-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-N,N-diphenylacetamide, also known as Lidocaine, is a local anesthetic that is widely used in medical procedures. It is a white crystalline powder that is soluble in water and alcohol and has a molecular weight of 234.32 g/mol. Lidocaine is a member of the amide class of local anesthetics and is used to numb the tissues in a specific area of the body during medical procedures.
Wirkmechanismus
2-(Diethylamino)-N,N-diphenylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. It has a rapid onset of action and a short duration of action, making it ideal for use in local anesthesia.
Biochemische Und Physiologische Effekte
2-(Diethylamino)-N,N-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and altering the function of ion channels in nerve cells. It has also been shown to have antiarrhythmic effects on the heart.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)-N,N-diphenylacetamide is widely used in laboratory experiments due to its rapid onset of action and short duration of action. It is also relatively safe and has a low risk of side effects. However, it can be difficult to control the dose and concentration of 2-(Diethylamino)-N,N-diphenylacetamide, which can lead to inconsistent results.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(Diethylamino)-N,N-diphenylacetamide, including exploring its use as an anti-inflammatory agent, investigating its effects on ion channels in other tissues, and developing new formulations and delivery methods for local anesthesia. Additionally, there is ongoing research into the development of new local anesthetics with improved efficacy and safety profiles.
Synthesemethoden
2-(Diethylamino)-N,N-diphenylacetamide is synthesized by the reaction of 2,6-dimethylaniline and chloroacetyl chloride in the presence of an aqueous sodium hydroxide solution to form 2-(diethylamino)-N,N-dimethylacetamide. This intermediate is then reacted with benzophenone in the presence of sodium ethoxide to form 2-(Diethylamino)-N,N-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-N,N-diphenylacetamide has been extensively studied for its anesthetic properties and has been used in a variety of medical procedures, including dental work, minor surgeries, and obstetrics. It has also been used as an antiarrhythmic agent in the treatment of cardiac arrhythmias.
Eigenschaften
CAS-Nummer |
101784-86-5 |
|---|---|
Produktname |
2-(Diethylamino)-N,N-diphenylacetamide |
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N,N-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O/c1-3-19(4-2)15-18(21)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
YNIZSAYAIAWYNE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
101784-86-5 |
Synonyme |
2-diethylamino-N,N-diphenyl-acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



